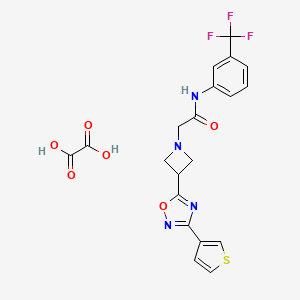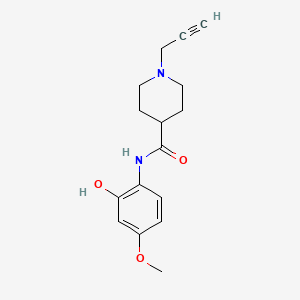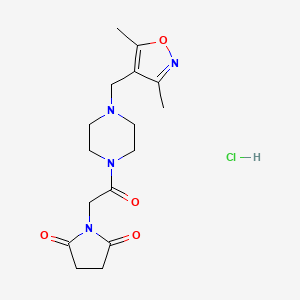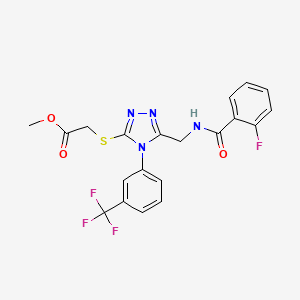
2-(4-アミノ-5-メチル-1H-ピラゾール-1-イル)エタン-1-オール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its structural features, which include an amino group and a hydroxyl group attached to a pyrazole ring
科学的研究の応用
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
作用機序
Target of Action
It’s worth noting that compounds containing imidazole and pyrazole moieties have been reported to exhibit a broad range of biological activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
生化学分析
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been reported to exhibit antileishmanial and antimalarial activities . These activities suggest that 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality and reduced production costs .
化学反応の分析
Types of Reactions
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazol-5-ol: Similar in structure but lacks the amino group.
5-Hydroxy-1-methyl-1H-pyrazole: Contains a hydroxyl group but differs in the position of the substituents.
3(5)-Aminopyrazoles: Similar in having an amino group but differ in the position and additional substituents
Uniqueness
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride is unique due to the presence of both an amino and a hydroxyl group attached to the pyrazole ring.
特性
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-5-6(7)4-8-9(5)2-3-10;;/h4,10H,2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJMBVMBIIMAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2471299.png)

![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2471303.png)
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)


![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)
![2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2471311.png)

![2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B2471314.png)
![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)

![3-(4-methoxyphenyl)-5-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2471317.png)
![N-[4-(4-IODOBENZENESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B2471319.png)
